molecular formula C8H16ClNO B1358157 2-Oxa-7-azaspiro[4.5]decane hydrochloride CAS No. 374795-37-6

2-Oxa-7-azaspiro[4.5]decane hydrochloride

Cat. No. B1358157
CAS RN: 374795-37-6
M. Wt: 177.67 g/mol
InChI Key: BKIKSGHRHONONE-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.5]decane hydrochloride is a chemical compound with a molecular weight of 177.67 . It is a solid substance that should be stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a flash point of 115.5 .

Scientific Research Applications

1. Synthetic Approaches and Chemical Structures

2-Oxa-7-azaspiro[4.5]decane hydrochloride is part of the spiroaminals family, which includes compounds like 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, and others. These compounds are cores of both natural and synthetic products with significant biological activities. Their unique skeletons and potential applications have made them targets for chemical synthesis (Sinibaldi & Canet, 2008). Additionally, the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane and its crystal structure analysis highlight the compound's chiral nature and the conformation of its cyclohexyl ring (W. Wen, 2002).

2. Biological Activities and Drug Discovery Applications

Several studies have synthesized new classes of spirocycles, including those related to this compound, for potential applications in drug discovery. These include the synthesis of novel thia/oxa-azaspiro[3.4]octanes designed as multifunctional, structurally diverse modules for drug discovery applications (Li, Rogers-Evans, & Carreira, 2013) and the identification of spirocyclic cores like 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as leads for fatty acid amide hydrolase (FAAH) inhibitors (Meyers et al., 2011).

3. Chemical Synthesis and Mechanistic Insights

The chemical synthesis of related compounds, such as the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcases the complexity and possibilities in creating these spirocyclic structures (Huynh, Nguyen, & Nishino, 2017). Additionally, the creation of oxa-aza spirobicycles through intramolecular hydrogen abstraction in carbohydrate systems (Freire et al., 2002) demonstrates the diverse approaches used in synthesizing these compounds.

4. Potential in Medical Imaging and Antitumor Activity

The synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors indicate its potential use in medical imaging, with some compounds showing high brain uptake and localization in sigma-1 receptor-rich areas (Tian et al., 2020). Moreover, the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and their antitumor activities against various cancer cell lines highlight the therapeutic potential of these compounds (Yang et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

2-oxa-9-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIKSGHRHONONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620738
Record name 2-Oxa-7-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374795-37-6
Record name 2-Oxa-7-azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374795-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-7-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxa-7-azaspiro[4.5]decane hydrochloride
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